molecular formula C11H9ClFNO3 B491299 Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate CAS No. 724736-35-0

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate

Cat. No. B491299
CAS RN: 724736-35-0
M. Wt: 257.64g/mol
InChI Key: VCJSVGVDXZZWKL-SNAWJCMRSA-N
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Description

The compound seems to be a derivative of quinazoline . Quinazoline derivatives have been studied extensively due to their antiproliferative properties and potential use in cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves chemical processes and intermediates useful in the manufacture of quinazoline derivatives . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed .


Molecular Structure Analysis

The molecular structure of similar compounds involves a quinazoline derivative with various functional groups attached .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various steps such as the manufacture of intermediates and their use in the manufacture of the final quinazoline derivative .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” were not found, similar compounds like RuII polypyridyl complexes have tunable photophysical/chemical properties, facile synthetic chemistry, redox activities and good water solubility .

Mechanism of Action

Target of Action

It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.

Mode of Action

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.

Biochemical Pathways

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Future Directions

The future directions in the field of quinazoline derivatives seem to be focused on improving the synthesis processes and exploring their potential use in cancer treatment .

properties

IUPAC Name

methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJSVGVDXZZWKL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate

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